
(4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol
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Overview
Description
(4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol is an organic compound with a complex structure that includes benzyl, ethoxy, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a phenol derivative, followed by the introduction of benzyloxy and ethoxy groups through etherification reactions. The final step usually involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid. Reaction outcomes depend on the oxidizing agent and conditions:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C, 4h | (4-(Benzyloxy)-3-ethoxy-5-iodophenyl)ketone | 78% | |
KMnO₄ | H₂O/acetone, 0°C, 2h | (4-(Benzyloxy)-3-ethoxy-5-iodophenyl)carboxylic acid | 63% |
Mechanistic Insight :
PCC selectively oxidizes primary alcohols to ketones without over-oxidizing to carboxylic acids. In contrast, KMnO₄ in acidic conditions proceeds via a radical intermediate to form the acid .
Substitution Reactions
The iodine substituent participates in coupling reactions, enabling aryl-aryl or aryl-alkyl bond formation:
Suzuki-Miyaura Coupling
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12h | Biaryl derivative with boronic acid partner | 85% |
Key Applications :
This reaction is pivotal in synthesizing complex biaryl structures for drug discovery. The iodine atom’s position directs coupling regioselectivity .
Ullmann-Type Coupling
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
CuI, L-proline | DMSO, 60°C, 12h | Aryl amine derivatives | 72% |
Limitations :
Reaction efficiency depends on steric hindrance from the benzyloxy and ethoxy groups .
Protection/Deprotection of Functional Groups
The benzyloxy group can be removed under hydrogenolysis conditions:
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂, Pd/C | EtOH, 25°C, 6h | (4-Hydroxy-3-ethoxy-5-iodophenyl)methanol | 91% |
Note : The ethoxy group remains intact under these conditions due to its stronger C-O bond.
Esterification and Acylation
The hydroxymethyl group reacts with acylating agents:
Reagents | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetyl chloride | Pyridine, 0°C, 2h | (4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methyl acetate | 88% | |
Benzoyl chloride | Et₃N, CH₂Cl₂, 25°C, 4h | Corresponding benzoyl ester | 82% |
Applications :
Ester derivatives are used to modulate solubility for biological testing.
Photocatalytic β-Scission
Under photocatalytic conditions, the alcohol can undergo β-scission to generate radicals for alkylation:
Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acridinium photocatalyst | Blue LED, collidine, THF | Alkylated adducts with alkenes | 68% |
Mechanism :
Excitation of the photocatalyst generates a radical cation, leading to alkoxyl radical formation and subsequent β-scission. The resulting alkyl radical adds to alkenes, forming C-C bonds .
Comparison of Reaction Pathways
Reaction Type | Key Advantage | Limitation |
---|---|---|
Suzuki Coupling | High regioselectivity | Requires palladium catalysts |
Photocatalytic scission | Metal-free conditions | Limited to specific alkene partners |
Hydrogenolysis | Clean deprotection | Incompatible with reducible groups |
Scientific Research Applications
(4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-3-ethoxyphenyl)methanol: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
(4-(Benzyloxy)-3-iodophenyl)methanol: Lacks the ethoxy group, which may affect its solubility and interactions with other molecules.
(4-(Benzyloxy)-5-iodophenyl)methanol: Lacks the ethoxy group and has a different substitution pattern on the phenyl ring.
Uniqueness
(4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol is unique due to the presence of both benzyloxy and ethoxy groups, as well as the iodine atom
Biological Activity
(4-(Benzyloxy)-3-ethoxy-5-iodophenyl)methanol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C₁₈H₁₈I O₃
- Molecular Weight : Approximately 384.21 g/mol
- Functional Groups : Benzyloxy group, ethoxy group, iodine atom attached to a phenyl ring.
These structural components suggest that the compound may exhibit various biological interactions, particularly with enzymes and receptors due to the presence of the iodine atom, which can enhance binding affinity through halogen bonding .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzyloxy group.
- Introduction of the ethoxy group.
- Iodination at the 5-position of the phenyl ring.
The complexity of these reactions emphasizes the need for careful optimization to achieve high yields and purity .
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. Compounds containing iodine often demonstrate enhanced binding capabilities due to their ability to participate in halogen bonding, which can stabilize interactions with proteins .
Pharmacological Potential
Studies indicate that compounds similar to this compound may have applications in:
- Anticancer Therapy : The compound’s structure suggests potential inhibitory activity against certain kinases involved in cancer progression. For instance, compounds with similar configurations have shown promising results in inhibiting EGFR and other receptor tyrosine kinases .
- Antimicrobial Activity : Preliminary investigations into related compounds have demonstrated antibacterial properties, which could extend to this compound .
Case Study 1: Kinase Inhibition
A study focusing on small molecule kinase inhibitors highlighted that compounds with structural similarities to this compound exhibited significant inhibitory effects on various kinases. These findings suggest that further exploration of this compound could reveal similar properties, particularly its selectivity and potency against specific targets .
Case Study 2: Antimicrobial Testing
Research on related iodinated compounds has shown promising antimicrobial activity against bacterial strains. The unique chemical structure of this compound may confer similar benefits, warranting further investigation into its efficacy as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity Potential |
---|---|---|
(2-Iodophenyl)methanol | Simple iodophenol structure | Limited compared to more complex analogs |
2-(Benzyloxy)phenol | Contains benzyloxy but lacks iodine | Moderate activity; lacks iodine's benefits |
(3-Ethoxyphenyl)methanol | Ethoxy group present | Potential for similar activity |
This table illustrates how this compound stands out due to its combination of functional groups that may enhance its reactivity and biological interactions compared to simpler analogs .
Properties
CAS No. |
1706449-06-0 |
---|---|
Molecular Formula |
C16H17IO3 |
Molecular Weight |
384.21 g/mol |
IUPAC Name |
(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H17IO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9,18H,2,10-11H2,1H3 |
InChI Key |
UDUJWXHECQVGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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